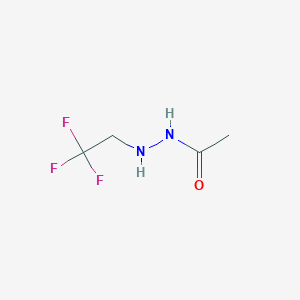

N'-(2,2,2-trifluoroethyl)acetohydrazide

Description

Properties

IUPAC Name |

N'-(2,2,2-trifluoroethyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O/c1-3(10)9-8-2-4(5,6)7/h8H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXRQSUHMGEPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- React trifluoroethylamine hydrochloride with acetic anhydride or acyl chlorides (e.g., chloroacetyl chloride) in the presence of a base such as sodium hydroxide or sodium carbonate.

- The reaction typically proceeds at room temperature or slightly elevated temperatures, ensuring high yields and minimal by-product formation.

- The crude product is purified via recrystallization or extraction, and the hydrazide is obtained as a salt or free base.

Data:

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Trifluoroethylamine hydrochloride + acyl chloride | Room temperature, mild base | Up to 52% |

Notes:

- This method is advantageous due to its simplicity, mild conditions, and scalability.

- The use of acyl chlorides ensures high reactivity and yields.

Nucleophilic Substitution on Activated Intermediates

Another prominent route involves nucleophilic aromatic substitution (SNAr) reactions, especially with substituted dinitroanilines or benzaldehyde derivatives, followed by reduction and cyclization steps.

Procedure:

- Synthesize a suitable aromatic precursor bearing nitro groups.

- Conduct SNAr with trifluoroethylamine hydrochloride, yielding N'-substituted intermediates.

- Reduce nitro groups to amines using standard reducing agents like sodium sulfide or hydrogenation.

- Cyclize intermediates with suitable reagents (e.g., glutaric anhydride) to form heterocyclic rings, ultimately leading to the hydrazide.

Data:

Notes:

- This multi-step process allows for structural modifications and incorporation of trifluoroethyl groups.

- The regioselectivity and yields are optimized by controlling reaction conditions.

Deprotection and Final Purification

In some synthesis pathways, protective groups like N-phthalyl or Boc are employed initially to facilitate selective reactions. These protective groups are then removed under mild conditions, such as treatment with hydrated fibril or acid hydrolysis, to yield the free hydrazide.

Procedure:

- Treat protected intermediates with mild acids or hydrated fibril to cleave protective groups.

- Purify the resulting product via recrystallization or chromatography.

- Convert to salt form if needed for stability or application purposes.

Notes:

- This approach enhances the purity and stability of the final compound.

- It is suitable for large-scale production due to its mild and scalable conditions.

Summary of Preparation Data

Research Findings and Considerations

Recent research emphasizes the importance of mild reaction conditions, cost-effectiveness, and environmental considerations. The deprotection steps using hydrated fibril or acids are favored for industrial applications due to their simplicity and safety profile. Moreover, the use of trifluoroethylamine salts enhances the reactivity and yield of the key intermediates.

The synthesis pathways are adaptable, allowing for modifications to optimize yield, purity, and environmental impact. The choice of method depends on the scale, available reagents, and desired purity.

Chemical Reactions Analysis

N’-(2,2,2-Trifluoroethyl)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

N'-(2,2,2-trifluoroethyl)acetohydrazide has potential applications in drug development due to its ability to interact with biological targets. The trifluoroethyl moiety can enhance the pharmacokinetic properties of drug candidates by improving their metabolic stability and bioavailability.

Case Study: Anticancer Activity

Research has indicated that hydrazide derivatives exhibit promising anticancer activity. In a study evaluating a series of hydrazides, it was found that compounds similar to this compound displayed significant cytotoxic effects against various cancer cell lines. The trifluoromethyl group may contribute to the increased lipophilicity and cellular uptake of these compounds .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives that can be utilized in the synthesis of more complex molecules.

Synthesis of Trifluoromethylated Compounds

This compound can be employed in reactions to synthesize trifluoromethylated amines and other derivatives through nucleophilic substitution reactions. For instance, it can react with electrophiles to yield novel fluorinated products that have applications in pharmaceuticals and agrochemicals .

Material Science

In material science, fluorinated compounds are known for their unique properties such as hydrophobicity and thermal stability. This compound can be incorporated into polymer matrices to enhance their performance.

Fluorinated Polymers

Incorporating this compound into polymer formulations can lead to materials with improved chemical resistance and lower surface energy. These materials are particularly useful in coatings and sealants where durability is essential .

Analytical Chemistry

The compound's distinct chemical structure allows it to be used as a reagent in analytical chemistry for the detection and quantification of various analytes.

Chromatographic Applications

This compound can be utilized in high-performance liquid chromatography (HPLC) methods for separating complex mixtures due to its unique interaction with different phases .

Mechanism of Action

The mechanism of action of N’-(2,2,2-trifluoroethyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoroethyl group enhances the compound’s ability to form stable interactions with these targets, potentially inhibiting their activity or altering their function . This property makes it a valuable tool in the study of biochemical pathways and the development of new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The trifluoroethyl group distinguishes N'-(2,2,2-trifluoroethyl)acetohydrazide from other acetohydrazides. Key comparisons include:

Key Observations :

Example :

- Analogous methods are used for compounds like N'-[(E)-2-furylmethylene]acetohydrazide .

Stability and Toxicity

- Stability : Fluorinated derivatives like this compound are likely resistant to oxidative degradation due to strong C-F bonds. In contrast, hydrazides with thioether groups (e.g., benzothiazolylsulfanyl) may undergo hydrolysis under basic conditions .

- For example, 2-((3-nitrophenyl)amino)acetohydrazide has documented safety risks, including skin and eye irritation . Fluorinated analogs may reduce toxicity by minimizing reactive metabolite formation.

Biological Activity

N'-(2,2,2-trifluoroethyl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound features a hydrazide functional group with a trifluoroethyl substituent. The presence of fluorine atoms is known to enhance metabolic stability and alter pharmacokinetic properties, making fluorinated compounds attractive in drug design. The trifluoroethyl group can influence solubility and receptor interactions, potentially increasing the efficacy of the compound in therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that hydrazides exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains. The results showed that it inhibited the growth of several pathogens, with inhibition zones measured in millimeters. Comparative studies with standard antibiotics like tetracycline demonstrated its effectiveness:

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 15 |

| Tetracycline | 20 |

| Nystatin | 18 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

The compound's mechanism appears to involve the modulation of cell cycle progression and inhibition of tumor growth factors .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

- Enzyme Inhibition : It has been suggested that this compound inhibits key enzymes involved in cell proliferation and survival.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed.

Case Studies

- Antimicrobial Study : A study conducted on various strains of Staphylococcus aureus revealed that this compound exhibited a dose-dependent inhibition effect. The study concluded that the compound could be developed into a topical antibacterial agent .

- Cancer Research : In a recent publication focusing on breast cancer treatment strategies, this compound was evaluated alongside conventional chemotherapeutics. Results indicated enhanced efficacy when combined with existing treatments due to synergistic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N'-(2,2,2-trifluoroethyl)acetohydrazide derivatives, and how do reaction conditions influence yield?

- Methodology : A common approach involves condensation of hydrazides with aldehydes/ketones in ethanol under reflux. For example, hydrazide derivatives are synthesized by reacting 2-(thien-2-yl)acetohydrazide with benzaldehyde (1.2 equiv.) in ethanol at 80°C for 1 hour, yielding ~75% after recrystallization . Adjusting equivalents, solvent polarity (e.g., acetic acid in ), and temperature (e.g., 100°C in ) can optimize yields. Lower yields (e.g., 69% in ) may arise from steric hindrance or competing side reactions.

Q. How is the trifluoroethyl group characterized spectroscopically, and what are its key structural impacts?

- Methodology : The CF₃ group exhibits distinct signals in ¹⁹F NMR (δ ≈ -60 to -70 ppm) and IR (C-F stretches at 1100–1250 cm⁻¹). X-ray crystallography (e.g., ) reveals its electron-withdrawing effect, which stabilizes adjacent π systems via off-set π–π stacking interactions. Computational studies (e.g., DFT) can model how the CF₃ group alters electron density in the acetohydrazide backbone .

Q. What are the common challenges in purifying this compound derivatives?

- Methodology : Recrystallization from ethanol or methanol is typical, but impurities like unreacted aldehydes or hydrazine byproducts may persist. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for polar derivatives. Cold washing with EtOH/Et₂O (as in ) helps remove hydrophilic impurities. Purity is confirmed via melting point consistency and HPLC (≥95% by standards).

Advanced Research Questions

Q. How do electronic effects of the trifluoroethyl group influence regioselectivity in hydrazone formation?

- Methodology : The CF₃ group’s strong electron-withdrawing nature directs nucleophilic attack during condensation. For example, in reactions with substituted benzaldehydes ( ), electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) may favor faster hydrazone formation compared to electron-rich analogs. Kinetic studies (UV-Vis monitoring) and Hammett plots can quantify substituent effects .

Q. What computational strategies are used to predict the conformational stability of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model non-covalent interactions like π–π stacking () or hydrogen bonding. Molecular dynamics simulations assess solvent effects (e.g., ethanol vs. acetic acid) on tautomerization equilibria. Topological analysis (AIM) identifies critical bond paths stabilizing off-set π interactions .

Q. How can discrepancies in biological activity data for trifluoroethyl-containing hydrazides be resolved?

- Methodology : Conflicting results (e.g., anti-inflammatory vs. low activity in vs. other studies) require rigorous SAR analysis. Test variables include substituent position (e.g., 4-chlorophenyl in vs. benzimidazole in ) and assay conditions (cell permeability, metabolic stability). Fluorine’s role in enhancing bioavailability ( ) must be isolated via comparative studies with non-fluorinated analogs.

Q. What mechanistic insights explain the catalytic activity of trifluoroethylhydrazide coordination complexes?

- Methodology : Benzohydrazide derivatives (e.g., ) form metal complexes with catalytic properties. Spectroscopic techniques (EPR, XAS) and single-crystal X-ray diffraction identify active sites. For example, Cu(II) complexes may facilitate oxidation reactions via radical intermediates. Kinetic isotope effects and deuterium labeling can probe rate-determining steps .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across similar hydrazide derivatives?

- Analysis : (75% yield) and (69%) highlight solvent and substituent effects. Acetic acid () may protonate intermediates, slowing condensation, while ethanol () offers milder conditions. Steric hindrance from bulkier ketones (e.g., 4-chloroacetophenone in ) vs. benzaldehyde () also reduces yields. Statistical DOE (Design of Experiments) can systematically identify critical parameters.

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.